[3-(4-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine
Overview
Description
[3-(4-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine is a useful research compound. Its molecular formula is C14H14F3N3 and its molecular weight is 281.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with gaba receptors , which play a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
It’s worth noting that compounds with similar structures have been found to act as gaba analogues , suggesting that this compound might interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been found to influence the phenylpropanoids bioconversion pathways , which could potentially be affected by this compound.
Pharmacokinetics
Similar compounds have been found to be well-absorbed and primarily excreted unchanged in urine . These properties could potentially impact the bioavailability of the compound.
Result of Action
Similar compounds have been found to exhibit anti-proliferative action against different solid tumor cell lines , suggesting that this compound might have similar effects.
Action Environment
It’s worth noting that ph value and chlorine dosage have been found to influence the reaction kinetics of similar compounds .
Biochemical Analysis
Biochemical Properties
[3-(4-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . The compound’s interaction with TRKs involves binding to the receptor’s active site, inhibiting its kinase activity, and subsequently affecting downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the proliferation of cancer cell lines by targeting TRKs, leading to reduced cell viability and increased apoptosis . Additionally, it affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of TRKs, inhibiting their kinase activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the signaling cascades that promote cell proliferation and survival, leading to apoptosis in cancer cells. Furthermore, the compound may also interact with other biomolecules, such as transcription factors, to modulate gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and behavioral changes have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 isoforms, which play a crucial role in its metabolism and clearance from the body . The compound’s metabolism may also affect metabolic flux and metabolite levels, influencing its overall pharmacokinetic and pharmacodynamic properties .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, the L-type amino acid transporter 1 (LAT1) has been identified as a key transporter for the compound, facilitating its uptake into cells . Once inside the cells, the compound may localize to specific compartments or organelles, affecting its accumulation and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Additionally, its localization to other organelles, such as mitochondria, may influence cellular metabolism and apoptosis .
Properties
IUPAC Name |
3-(4-aminophenyl)-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3/c1-20(2)13-12(9-3-5-11(18)6-4-9)7-10(8-19-13)14(15,16)17/h3-8H,18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBURNZKVPPRRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.